Basicity Differential: pKa Shift of ~2.9 Units Relative to Unsubstituted Tetrahydroquinoxaline
The acid dissociation constant (pKa) of the conjugate acid of 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxaline is predicted to be 7.49±0.40 . This value is markedly higher than the predicted pKa of the unsubstituted parent scaffold 1,2,3,4-tetrahydroquinoxaline (4.60±0.50) [1]. The 2.9-unit increase reflects the strong electron-donating inductive effect of the N1-methyl substituent, which increases electron density at the adjacent nitrogen and stabilizes the protonated form. At pH 7.4, the target compound exists predominantly in its protonated state, whereas the unsubstituted analog remains largely neutral.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 7.49 ± 0.40 (Predicted) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoxaline (CAS 3476-89-9): pKa = 4.60 ± 0.50 (Predicted) |
| Quantified Difference | ΔpKa ≈ +2.9 (target more basic by ~800-fold in Ka terms) |
| Conditions | Predicted values using ACD/Labs or similar computational method; experimental verification pending |
Why This Matters
A compound's protonation state governs its solubility, membrane permeability, protein binding, and chromatographic retention; researchers performing pH-dependent assays, preparative HPLC, or salt selection must select the correct protonation-matched tetrahydroquinoxaline scaffold.
- [1] ChemHome123. 1,2,3,4-Tetrahydroquinoxaline properties: pKa 4.60±0.50 (Predicted). http://chemhome123.com/ (accessed 2026-04-27). View Source
